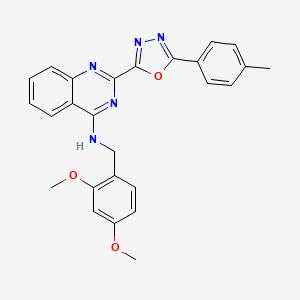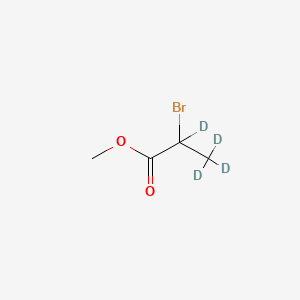
Methyl 2-bromopropanoate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromopropanoate-d4 is a deuterium-labeled version of Methyl 2-bromopropanoate. This compound is used primarily in research settings, particularly in the study of reaction mechanisms and metabolic pathways. The deuterium labeling allows for the tracking of the compound in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-bromopropanoate-d4 can be synthesized through the bromination of deuterated propanoic acid followed by esterification. The reaction typically involves the use of deuterated propanoic acid and bromine in the presence of a catalyst. The resulting product is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated starting materials is crucial for maintaining the deuterium labeling throughout the synthesis.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of deuterated carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Major Products:
Substitution: Deuterated esters, amides, and nitriles.
Reduction: Deuterated alcohols.
Oxidation: Deuterated carboxylic acids.
Applications De Recherche Scientifique
Methyl 2-bromopropanoate-d4 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-bromopropanoate-d4 involves its participation in various chemical reactions due to the presence of the bromine atom and the ester functional group. The deuterium labeling allows for the tracking of the compound in these reactions, providing insights into the reaction pathways and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Methyl 2-bromopropanoate-d4 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
Methyl 2-bromopropanoate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Methyl 2-chloropropanoate: A similar compound with a chlorine atom instead of bromine, used in different substitution reactions.
Ethyl 2-bromopropanoate: An ethyl ester analog, used in similar chemical reactions but with different physical properties.
The uniqueness of this compound lies in its ability to provide detailed insights into reaction mechanisms and metabolic pathways due to the presence of deuterium.
Propriétés
Formule moléculaire |
C4H7BrO2 |
|---|---|
Poids moléculaire |
171.03 g/mol |
Nom IUPAC |
methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/i1D3,3D |
Clé InChI |
ACEONLNNWKIPTM-VYMTUXDUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)OC)Br |
SMILES canonique |
CC(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
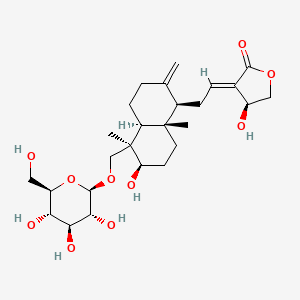
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
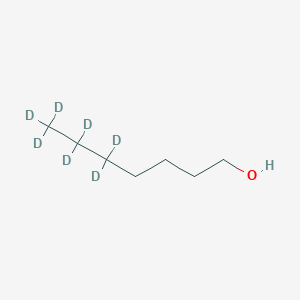
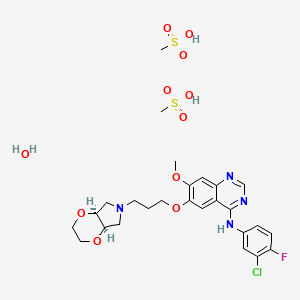

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
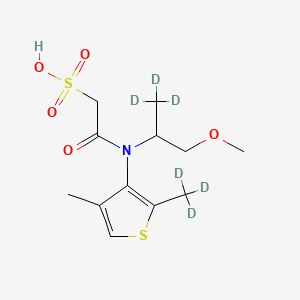
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)

